molecular formula C26H25OP B2891870 (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1884594-02-8

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No. B2891870
CAS RN: 1884594-02-8
M. Wt: 384.459
InChI Key: YOXUHULUPBYLBU-YMGMXPECSA-N
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Description

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C26H25OP and its molecular weight is 384.459. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electroluminescent Device Applications

This compound and its derivatives have been extensively studied for their potential applications in organic light-emitting diodes (OLEDs). The design and synthesis of novel anthracene derivatives, including those similar in structure to (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, have shown promising results as n-type emitters for electroluminescent devices. These compounds exhibit good thermal stability, glass transition temperatures, and solvatochromism, making them suitable for use in OLEDs due to their superior performance and high potential for employment in light-emitting applications (Mallesham et al., 2014).

Fluorescent Receptors for Metal Ions

Anthracene-based compounds have been developed as 'turn-on' fluorescent receptors with high selectivity and sensitivity for detecting metal ions. A novel receptor demonstrated remarkable selectivity for Cu2+ among numerous metal ions tested, owing to a unique anthracenyl static excimer formation. This feature, combined with the ability to detect metal ions through significant emission intensity changes, suggests the potential of such compounds in metal ion sensing and environmental monitoring applications (Malkondu et al., 2015).

Photomechanical Organic Microcrystals

The synthesis and application of anthracene derivatives have also extended to the development of photomechanical organic microcrystals. These materials exhibit strong photomechanical responses, making them suitable for advanced applications in photomechanical systems. The ability to produce high-quality microcrystals through chemical reactions suggests potential uses in microelectromechanical systems (MEMS) and other devices where light-induced mechanical action is desired (Al‐Kaysi et al., 2015).

Asymmetric Hydrogenation Catalysts

Research into the development of efficient chiral ligands for asymmetric hydrogenation has led to the synthesis of novel 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole-based ligands. These ligands, when applied in rhodium-catalyzed asymmetric hydrogenation, have demonstrated exceptional enantioselectivities and reactivities. Such advances highlight the compound's role in facilitating the synthesis of pharmaceutically relevant molecules with high chiral purity (Tang et al., 2010).

properties

IUPAC Name

(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUHULUPBYLBU-YMGMXPECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

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